molecular formula C9H7BrN2OS B12366265 6-bromo-2-methylsulfanyl-6H-quinazolin-4-one

6-bromo-2-methylsulfanyl-6H-quinazolin-4-one

Cat. No.: B12366265
M. Wt: 271.14 g/mol
InChI Key: XYDIBOCEJMXVQZ-UHFFFAOYSA-N
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Description

6-Bromo-2-methylsulfanyl-6H-quinazolin-4-one is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

The synthesis of 6-bromo-2-methylsulfanyl-6H-quinazolin-4-one typically involves the reaction of 2-aminobenzenethiol with 2-bromoacetophenone under basic conditions to form the intermediate 2-(2-bromophenylthio)aniline. This intermediate is then cyclized using formamide to yield the desired quinazolinone . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate .

Chemical Reactions Analysis

6-Bromo-2-methylsulfanyl-6H-quinazolin-4-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-bromo-2-methylsulfanyl-6H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes essential for the survival and proliferation of cancer cells. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division .

Comparison with Similar Compounds

6-Bromo-2-methylsulfanyl-6H-quinazolin-4-one can be compared with other quinazoline derivatives, such as:

    Erlotinib: A well-known anticancer drug that targets the epidermal growth factor receptor (EGFR).

    Gefitinib: Another anticancer agent that inhibits EGFR.

    2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .

Properties

Molecular Formula

C9H7BrN2OS

Molecular Weight

271.14 g/mol

IUPAC Name

6-bromo-2-methylsulfanyl-6H-quinazolin-4-one

InChI

InChI=1S/C9H7BrN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-5H,1H3

InChI Key

XYDIBOCEJMXVQZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)C2=CC(C=CC2=N1)Br

Origin of Product

United States

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